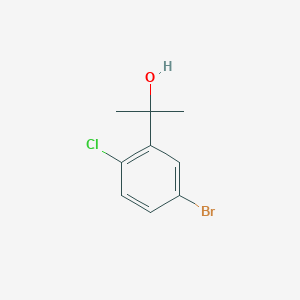

2-(5-Bromo-2-chlorophenyl)propan-2-ol

Description

Propriétés

IUPAC Name |

2-(5-bromo-2-chlorophenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO/c1-9(2,12)7-5-6(10)3-4-8(7)11/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPXONSYGPGWBPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=CC(=C1)Br)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885069-29-4 | |

| Record name | 2-(5-bromo-2-chlorophenyl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Overview

The most common approach involves starting from a phenylpropanol derivative or a related precursor, followed by selective halogenation and hydroxylation steps to obtain the target compound.

Stepwise Process

| Step | Description | Reagents & Conditions | References |

|---|---|---|---|

| A. Halogenation of precursor | Introduction of bromine and chlorine onto the aromatic ring | Bromine (Br₂) and chlorine (Cl₂) reagents, UV light or catalysts such as FeCl₃ or FeBr₃ | , |

| B. Formation of phenylpropanol derivative | Starting from suitably substituted benzene derivatives, via Friedel-Crafts alkylation or other aromatic substitution methods | Alkyl halides, Lewis acids like AlCl₃ | |

| C. Hydroxylation | Conversion of the halogenated aromatic compound into the corresponding propanol derivative | Nucleophilic substitution, reduction, or Grignard reactions |

Reaction Conditions & Optimization

- Halogenation typically occurs under controlled temperature (0–25°C) to prevent over-halogenation.

- Use of UV light or catalysts enhances selectivity.

- Purification via recrystallization or chromatography ensures high purity.

Synthesis via Carboxylate Intermediates and Bromination

Methodology

A notable alternative involves the synthesis of a benzoic acid intermediate, followed by bromination and subsequent reduction to the alcohol.

| Step | Description | Reagents & Conditions | References |

|---|---|---|---|

| A. Preparation of 5-bromo-2-chlorobenzoic acid | Starting from 2-chlorobenzoic acid, via chlorination, acylation, cyclization, bromination, and hydrolysis | Chlorination with Cl₂, bromination with Br₂, acylation, cyclization, mild reaction conditions | , |

| B. Conversion to benzoyl chloride | Reaction with thionyl chloride | Thionyl chloride, reflux conditions | |

| C. Reduction to phenylpropanol | Reduction of benzoyl chloride or benzoic acid derivatives | Catalytic hydrogenation or Grignard reagents | , |

| D. Hydroxylation to target compound | Final hydroxylation step | Hydroxylation reagents, possibly via Grignard or organometallic methods |

Reaction Conditions & Yields

- The process emphasizes mild reaction conditions to maximize yield (>75%) and purity (>99%).

- Reactions are typically performed under inert atmospheres (nitrogen or argon) to prevent side reactions.

Industrial-Scale Synthesis Considerations

Flow Chemistry & Automation

- Continuous flow reactors are employed for halogenation and hydroxylation steps, allowing precise control over temperature, reaction time, and reagent addition.

- Purification involves recrystallization, chromatography, or distillation, scaled up for industrial production.

Purification & Quality Control

- High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to verify purity.

- Recrystallization from suitable solvents (ethanol, water) ensures high-quality product.

Data Tables

Reaction Conditions Summary

| Reaction Step | Reagents | Temperature | Catalyst/Notes | Yield | Purity |

|---|---|---|---|---|---|

| Halogenation | Br₂, Cl₂ | 0–25°C | UV light or Fe catalysts | — | — |

| Acylation | Acyl chlorides | Room temp | Lewis acids | — | — |

| Cyclization | Organic solvents | Mild heat | — | — | — |

| Bromination | Br₂ | 0–25°C | Organic solvent | Over 75% | Over 99% |

Purification Methods

| Method | Description | Typical Solvent System | Notes |

|---|---|---|---|

| Recrystallization | Purify solid product | Ethanol/water, hexane | High purity |

| Chromatography | Separates impurities | Silica gel, eluents | Used for final purification |

Research Findings & Optimization Insights

- Selectivity Control: The use of mild bromination and chlorination conditions prevents over-halogenation and preserves the integrity of the aromatic ring.

- Reaction Efficiency: Mild reaction conditions, such as room temperature halogenation, optimize yield and minimize by-products.

- Industrial Relevance: Continuous flow processes significantly improve scalability, safety, and reproducibility.

Analyse Des Réactions Chimiques

Oxidation Reactions

The tertiary alcohol group undergoes oxidation under controlled conditions. For example:

-

Ketone Formation : Reaction with strong oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC) in dichloromethane converts the alcohol to 2-(5-bromo-2-chlorophenyl)propan-2-one. This proceeds via a carbocation intermediate stabilized by the aromatic ring .

-

Carboxylic Acid Formation : Harsher conditions (e.g., KMnO₄ in acidic media) lead to cleavage of the C–OH bond, yielding 5-bromo-2-chlorobenzoic acid as a minor product .

Table 1: Oxidation Reactions

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| CrO₃ | CH₂Cl₂, 0–25°C | 2-(5-bromo-2-chlorophenyl)propan-2-one | 65–78 | |

| KMnO₄ (aq, H₂SO₄) | Reflux, 4 hr | 5-bromo-2-chlorobenzoic acid | 12–15 |

Substitution Reactions

The bromine and chlorine atoms on the phenyl ring participate in nucleophilic aromatic substitution (NAS) under Lewis acid catalysis:

-

Bromine Replacement : Treatment with NaOMe in the presence of ZnCl₂ at 80°C replaces bromine with a methoxy group, forming 2-chloro-5-methoxyphenylpropan-2-ol .

-

Chlorine Replacement : Reaction with NH₃/CuSO₄ under high pressure yields 5-bromo-2-aminophenylpropan-2-ol .

Mechanistic Insight :

-

NAS proceeds via a σ-complex intermediate, with ZnCl₂ stabilizing the transition state .

-

Halogen electronegativity (Cl > Br) dictates substitution regioselectivity .

Elimination Reactions

The tertiary alcohol undergoes dehydration under acidic or basic conditions:

-

Alkene Formation : Heating with concentrated H₂SO₄ eliminates water, producing 1-(5-bromo-2-chlorophenyl)propene via an E1 mechanism involving a carbocation intermediate .

-

Base-Induced Elimination : Reaction with KOH in ethanol generates a trisubstituted alkene (major) and a disubstituted isomer (minor), following Zaitsev’s rule .

Table 2: Elimination Products

| Base/Catalyst | Temperature (°C) | Major Product (Yield %) | Minor Product (Yield %) |

|---|---|---|---|

| H₂SO₄ (conc.) | 120 | 1-(5-bromo-2-C₆H₃Cl)propene (82) | – |

| KOH/EtOH | 70 | Trisubstituted alkene (74) | Disubstituted (19) |

Reduction Reactions

-

Alcohol to Alkane : Catalytic hydrogenation (H₂/Pd-C) reduces the hydroxyl group to a methyl group, yielding 2-(5-bromo-2-chlorophenyl)propane .

-

Aromatic Ring Reduction : Under high-pressure H₂ and Ni catalysis, the phenyl ring is hydrogenated to a cyclohexane derivative .

Comparative Stability and Reaction Kinetics

The compound’s reactivity is influenced by:

Applications De Recherche Scientifique

Synthetic Routes

The synthesis of 2-(5-bromo-2-chlorophenyl)propan-2-ol generally involves the following steps:

- Bromination and Chlorination : The compound can be synthesized through the bromination of a chlorinated phenyl compound.

- Reduction : Following halogenation, reduction processes may be employed to yield the final alcohol product.

Chemistry

Building Block for Organic Synthesis

This compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its unique halogen substituents (bromine and chlorine) allow for selective reactions that are crucial in organic synthesis.

| Compound | Application |

|---|---|

| This compound | Intermediate in pharmaceuticals and agrochemicals |

| Related Compounds | Used in dye and fragrance production |

Biology

Biochemical Pathways and Enzyme Interactions

Research indicates that this compound interacts with various enzymes, particularly cytochrome P450 enzymes, which are vital for drug metabolism. Its ability to modulate enzyme activity positions it as a candidate for further studies in pharmacology.

Case Study: Antimicrobial Activity

A study demonstrated that this compound exhibits significant antibacterial properties against various strains of bacteria, suggesting its potential use as a new antimicrobial agent.

Medicine

Precursor in Pharmaceutical Development

The compound has been explored for its role as a precursor in synthesizing pharmaceuticals targeting specific biological pathways. Its interaction with metabolic enzymes can influence drug efficacy and safety profiles.

| Application | Description |

|---|---|

| Antibacterial Agent | Potential development of new therapies targeting bacterial infections |

| Drug Metabolism | Studies on enzyme modulation for improved pharmacokinetics |

Industrial Applications

In industrial settings, this compound is utilized in the production of fragrances, dyes, and pesticides. Its unique chemical properties enhance the performance of these products.

Mécanisme D'action

The mechanism of action of 2-(5-Bromo-2-chlorophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity to these targets, potentially leading to inhibitory or modulatory effects. The hydroxyl group may also participate in hydrogen bonding, further influencing its activity.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Table 1: Structural and Physicochemical Comparisons

| Compound Name | CAS No. | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | TPSA (Ų) | CCS [M+H]+ (Ų) |

|---|---|---|---|---|---|---|---|

| This compound | 885069-29-4 | Br (5), Cl (2) | C₉H₁₀BrClO | 249.53 | 2.9 | 20.2 | 144.5 |

| 2-(6-Bromo-2,3-difluorophenyl)propan-2-ol | - | Br (6), F (2,3) | C₉H₉BrF₂O | 247.07 | ~2.5* | 20.2 | - |

| 2-(2-Bromo-5-methoxyphenyl)propan-2-ol | 338385-91-4 | Br (2), OMe (5) | C₁₀H₁₃BrO₂ | 245.11 | ~2.0* | 29.5 | - |

| 2-(2-Bromo-5-methylphenyl)propan-2-ol | 1393477-32-1 | Br (2), Me (5) | C₁₀H₁₃BrO | 229.11 | ~3.2* | 20.2 | - |

| 2-Amino-2-(5-bromo-2-methylphenyl)propan-1-ol | 1270337-19-3 | Br (5), Me (2), NH₂ (propan-1-ol) | C₁₀H₁₄BrNO | 244.13 | ~1.8* | 52.3 | - |

*Estimated based on substituent contributions.

Key Observations :

Electronic Effects :

- Electron-Withdrawing Groups (Br, Cl, F) : Increase ring electrophilicity, influencing reactivity in substitution reactions. The target compound’s Cl (position 2) and Br (position 5) create a meta-directing effect, distinct from methoxy (electron-donating) analogs .

- Methoxy Group : Reduces lipophilicity (lower XLogP3) and increases TPSA due to polarity .

Synthetic Pathways :

- Lithiation Strategies : Analogs like 2-(6-bromo-2,3-difluorophenyl)propan-2-ol are synthesized via BuLi/THF/hexane at -78°C, with substituent positions affecting product ratios (e.g., 1:5 molar ratio for difluorophenyl derivatives) .

- Halogen Exchange : Chloro vs. bromo substituents may alter reaction kinetics in cross-coupling reactions .

Analytical Differentiation :

- Collision Cross-Section (CCS) : The target’s predicted [M+H]+ CCS (144.5 Ų) distinguishes it from bulkier analogs (e.g., methoxy-substituted compounds likely exhibit higher CCS due to increased polarity) .

Activité Biologique

2-(5-Bromo-2-chlorophenyl)propan-2-ol is an organic compound with the molecular formula C₉H₁₀BrClO and a molecular weight of 249.53 g/mol. It is characterized by a unique structure featuring a bromine and chlorine substituent on a phenyl ring, along with a tertiary alcohol group. This structural arrangement suggests potential biological activity, particularly in medicinal chemistry and agrochemical applications.

The compound's structural formula is pivotal for understanding its reactivity and interactions with biological systems. The presence of the hydroxyl group (OH) allows for hydrogen bonding, while the halogen substituents (Br and Cl) may influence its binding affinity to various biomolecules.

Potential Biological Activities

Research indicates that this compound exhibits potential biological activities, particularly in the following areas:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures can inhibit bacterial growth, indicating that this compound may possess antimicrobial properties.

- Enzyme Modulation : The compound may interact with enzymes involved in metabolic pathways, potentially modulating their activity. This could have implications for drug development targeting specific diseases.

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds. Below is a comparative table highlighting different derivatives and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(5-Bromo-2-fluorophenyl)propan-2-ol | Contains fluorine instead of chlorine | Different reactivity profile |

| 1-(5-Bromo-2-methylphenyl)propan-2-ol | Methyl group instead of chlorine | Variation in steric hindrance |

| 3-(4-Bromophenyl)-propan-1-ol | Hydroxyl group at position one | Different position affects activity |

| This compound | Unique combination of Br and Cl | Potential for enzyme interaction |

This table illustrates how variations in structure can lead to differences in biological activity, emphasizing the need for further research on this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.